1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Overview
Description
“1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)” is a selective fluorinating agent . It is also known by the synonyms Accufluor™, Accufluor™ NFTh, and Accufluor NFTh . It is typically used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringF [B-] (F) (F)F.F [B-] (F) (F)F.O [N+]12CC [N+] (F) (CC1)CC2
. The InChI key is DRMMNFGYCLJZKD-UHFFFAOYSA-N
. Chemical Reactions Analysis
Reactions of aryl alkyl ketones with 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol result in selective and almost quantitative formation of the corresponding α-fluoroketones .Physical and Chemical Properties Analysis
The compound is a solid with an assay of ≥95.0% (T) .Scientific Research Applications
Electrophilic Fluorinating Agent 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly referred to as NFTh, is recognized as an effective electrophilic fluorinating agent. It has been used to fluorinate various compounds, including aromatic rings, olefins, dienol acetates, and enol ethers. When combined with active methylene compounds in the presence of ZnCl2, it can yield mono- or di-fluoro derivatives (Poss & Shia, 1999).
Selective Fluorofunctionalization of Alkenes This compound is highly efficient for introducing fluorine atoms into organic molecules, especially across phenyl-substituted carbon-carbon double bonds. It facilitates the quantitative and Markovnikov-type regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts, particularly when phenyl-substituted alkenes are treated with it in the presence of solvents like water, methanol, or acetic acid (Stavber, Zupan, Poss, & Shia, 1995).
Fluorination of Polycyclic Aromatic Hydrocarbons It has been effectively used for the selective fluorination of polycyclic aromatics, achieving site-selective fluorination of compounds like naphthalene, phenanthrene, and pyrene. The success of the fluorination process depends on the nature and position of substituents in substituted naphthalenes (Stavber & Zupan, 1996).
Synthesis of Fluoro-Carbohydrates and Glycosides An innovative one-step synthesis of 2-deoxy-2-fluoro sugars and their glycosides from glycals has been achieved using this compound. The method extends to the synthesis of glycosyl fluorides and glycosides from anomeric hydroxy or thioglycoside derivatives (Burkart, Zhang, Hung, & Wong, 1997).
Direct α-Fluorination of Ketones A significant application of this compound is in the direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones. This process does not require prior activation of the target molecules and has been successful with various ketones, including cyclic and acyclic ones (Stavber, Jereb, & Zupan, 2002).
Versatility in Organic Synthesis As a versatile mediator or catalyst, it has been employed in various "fluorine-free" functionalizations of organic compounds. Its roles include transitions in metal oxidant reactions, fluorine cation and radical initiator activities, and facilitation of various heterocyclic ring formations (Stavber, 2011).
Safety and Hazards
This compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1, STOT SE 3, STOT RE 2, Aquatic Acute 1, Aquatic Chronic 1 according to the GHS-US classification . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMNFGYCLJZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13B2F9N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371995 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172090-26-5, 162241-33-0 | |
Record name | 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 162241-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 172090-26-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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